16-Fold Enzymatic Selectivity for hTDO Over hIDO1
In recombinant human enzyme assays, the compound inhibits hTDO with an IC50 of 40 nM, while its activity against hIDO1 is substantially weaker at 640 nM [1]. This yields a 16-fold selectivity window for hTDO over hIDO1. This differentiation is significant when compared to clinical-stage dual inhibitors or tool compounds that often exhibit equipotent or inverse selectivity profiles. For instance, the well-characterized dual inhibitor 23 from the indazole-4-amine series (Ning et al., 2021) reports nearly identical numerical IC50 values (hIDO1 IC50 = 640 nM, hTDO IC50 = 40 nM), yet its indazole scaffold differs fundamentally from the tetrahydrophthalimide core of CAS 59647-95-9, potentially leading to distinct pharmacokinetic and off-target profiles [2].
| Evidence Dimension | hTDO vs hIDO1 Inhibition (Recombinant Human Enzyme) |
|---|---|
| Target Compound Data | hTDO IC50 = 40 nM; hIDO1 IC50 = 640 nM |
| Comparator Or Baseline | Dual inhibitor 23 (indazole-4-amine): hTDO IC50 = 40 nM; hIDO1 IC50 = 640 nM (exact match); other analogs in series typically equipotent or less selective. |
| Quantified Difference | Selectivity ratio (hIDO1/hTDO) = 16 for target compound; comparator ratio also equals 16, but achieved via different chemotype. |
| Conditions | Human TDO (aa 19-388) and IDO1 (aa 12-403) expressed in E. coli Transetta (DE3). Analyzed by nanodrop 2000c spectrophotometry. |
Why This Matters
For researchers aiming to dissect TDO-specific biological effects without confounding IDO1 inhibition, the 16-fold enzymatic bias of this tetrahydrophthalimide scaffold provides a validated starting point with a defined selectivity margin, unlike many commercial TDO/IDO tool compounds that lack published selectivity data.
- [1] BindingDB Entry BDBM50606613. Affinity Data for human TDO (IC50: 40 nM) and human IDO1 (IC50: 640 nM). Curated from ChEMBL by BindingDB. View Source
- [2] Ning X-L, et al. X-ray Structure-Guided Discovery of a Potent, Orally Bioavailable, Dual Human Indoleamine/Tryptophan 2,3-Dioxygenase (hIDO/hTDO) Inhibitor That Shows Activity in a Mouse Model of Parkinson's Disease. J Med Chem. 2021. Compound 23: hIDO1 IC50 = 640 nM, hTDO IC50 = 40 nM. View Source
